Technical Guide: Chemical Properties of (Z)-13-Octadecen-3-yn-1-ol Acetate
Technical Guide: Chemical Properties of (Z)-13-Octadecen-3-yn-1-ol Acetate
Disclaimer: Specific experimental data for (Z)-13-Octadecen-3-yn-1-ol acetate is limited in publicly accessible scientific literature. The following guide is a comprehensive overview based on available information for this compound and its close structural analogs, primarily other long-chain unsaturated acetates used as insect pheromones.
This technical guide provides a detailed examination of the chemical properties, a plausible synthetic route, and analytical methodologies relevant to (Z)-13-Octadecen-3-yn-1-ol acetate. The information is curated for researchers, scientists, and professionals in drug development and pheromone synthesis.
Chemical and Physical Properties
Table 1: Core Properties of (Z)-13-Octadecen-3-yn-1-ol Acetate and Analogs
| Property | (Z)-13-Octadecen-3-yn-1-ol Acetate (Predicted/Known) | (Z,Z)-3,13-Octadecadien-1-ol Acetate (Analog) | (Z)-13-Octadecen-1-yl Acetate (Analog) |
| CAS Number | 71832-74-1[1] | 53120-27-7 | 60037-58-3[2][3] |
| Molecular Formula | C₂₀H₃₄O₂[1] | C₂₀H₃₆O₂[4] | C₂₀H₃₈O₂[2][3] |
| Molecular Weight | 306.49 g/mol [1] | 308.5 g/mol [4] | 310.51 g/mol [2][3] |
| IUPAC Name | (13Z)-13-Octadecen-3-yn-1-yl acetate | [(3Z,13Z)-octadeca-3,13-dienyl] acetate[4] | (Z)-octadec-13-en-1-yl acetate[2] |
Table 2: Predicted and Comparative Physicochemical Properties
| Property | (Z)-13-Octadecen-3-yn-1-ol Acetate (Predicted) | (Z,Z)-3,13-Octadecadien-1-ol Acetate | (Z)-13-Octadecen-1-yl Acetate |
| Boiling Point | Not available | Not available | Not available |
| logP (Octanol/Water) | Not available | 7.5 (Computed)[4] | Not available |
| Solubility | Expected to be soluble in organic solvents, insoluble in water. | Not available | Insoluble in water[2] |
| Kovats Retention Index (Non-polar) | Not available | 2000[4] | 2200[3] |
| Kovats Retention Index (Polar) | Not available | 2064[4] | 2054[3] |
Synthesis and Experimental Protocols
A specific, validated synthesis for (Z)-13-Octadecen-3-yn-1-ol acetate is not detailed in the available literature. However, a plausible synthetic pathway can be constructed based on common organic synthesis techniques used for creating insect pheromones with similar structural motifs (i.e., long-chain alcohols and their acetates with specific stereochemistry).[5][6][7][8][9] The following represents a generalized, multi-step synthetic approach.
Hypothetical Synthetic Protocol:
A potential synthesis could involve the coupling of two smaller fragments to construct the 18-carbon backbone, followed by functional group manipulation.
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Preparation of the Alkyne Fragment: A starting material such as 3-butyn-1-ol would be protected, for example, as a tetrahydropyranyl (THP) ether.
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Preparation of the Alkene Fragment: A C₁₄ fragment with a terminal alkyne and a (Z)-alkene at the appropriate position would be synthesized. This could be achieved through Wittig-type reactions or by partial reduction of a corresponding diyne.
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Coupling Reaction: The two fragments would be coupled using a method such as the Cadiot-Chodkiewicz coupling or a related cross-coupling reaction to form the C₁₈ enyne backbone.
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Deprotection and Acetylation: The protecting group on the hydroxyl function would be removed, followed by acetylation using acetic anhydride or acetyl chloride in the presence of a base like pyridine to yield the final product.[5]
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Purification: Purification at each step would be critical and likely involve column chromatography on silica gel. The final product would be purified by chromatography and its identity and purity confirmed by GC-MS and NMR.
Caption: Hypothetical workflow for the synthesis of (Z)-13-Octadecen-3-yn-1-ol acetate.
Spectroscopic Analysis
Detailed spectroscopic data for (Z)-13-Octadecen-3-yn-1-ol acetate is not available. The following are predicted key signals based on the analysis of similar long-chain unsaturated acetates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals would include a triplet around 0.9 ppm corresponding to the terminal methyl group. Methylene protons along the aliphatic chain would appear as a broad multiplet between 1.2-1.6 ppm. Protons adjacent to the double and triple bonds, and the acetate group, would have characteristic chemical shifts. Specifically, protons on the (Z)-double bond would likely resonate around 5.4 ppm. The protons on the carbon bearing the acetate group would appear as a triplet around 4.1 ppm, and the acetyl methyl protons as a singlet around 2.05 ppm.
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¹³C NMR: The carbon atoms of the acetyl group would be expected around 21 ppm (methyl) and 171 ppm (carbonyl). The carbon of the C-O bond would be around 64 ppm. Carbons of the double bond would appear in the 120-135 ppm region, while the sp-hybridized carbons of the triple bond would be expected in the 70-90 ppm range.
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the structure of long-chain unsaturated molecules.[10] Chemical ionization with nitric oxide (CI-NO) is a technique used to pinpoint the location of double bonds in such compounds.[10]
Caption: Logical workflow for structural determination using mass spectrometry.
Biological Activity and Potential Applications
While there is no specific information on the biological activity of (Z)-13-Octadecen-3-yn-1-ol acetate, its structural similarity to known insect sex pheromones suggests it may have a role in chemical ecology.[6][7][9] Many C₁₈ acetates with varying degrees and positions of unsaturation are components of lepidopteran pheromone blends. Therefore, this compound could potentially be investigated as a pheromone component, an antagonist, or a synergist in insect pest management strategies.
Safety and Handling
Specific safety data for (Z)-13-Octadecen-3-yn-1-ol acetate is not available. However, for the structurally similar (Z,Z)-3,13-Octadecadien-1-ol acetate, GHS hazard classifications include warnings for skin irritation and being very toxic to aquatic life.[4] It is therefore recommended to handle (Z)-13-Octadecen-3-yn-1-ol acetate with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated area. Care should be taken to avoid release into the environment.
References
- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 2. Z-13-Octadecen-1-yl acetate (CAS 60037-58-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. Z-13-Octadecen-1-yl acetate [webbook.nist.gov]
- 4. 3,13-Octadecadien-1-ol acetate, (3Z,13Z)- | C20H36O2 | CID 5363260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Total synthesis of insect sex pheromones: recent improvements based on iron-mediated cross-coupling chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Synthesis in Pheromone Science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Recent advances in the synthesis of insect pheromones: an overview from 2013 to 2022 - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
